Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Dihydropyrimidine-2,4,5(3H)-trione
CAS No.: 496-76-4
Cat. No.: VC21118531
Molecular Formula: C₄H₄N₂O₃
Molecular Weight: 128.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 496-76-4 |
---|---|
Molecular Formula | C₄H₄N₂O₃ |
Molecular Weight | 128.09 g/mol |
IUPAC Name | 1,3-diazinane-2,4,5-trione |
Standard InChI | InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9) |
Standard InChI Key | FQXOOGHQVPKHPG-UHFFFAOYSA-N |
SMILES | C1C(=O)C(=O)NC(=O)N1 |
Canonical SMILES | C1C(=O)C(=O)NC(=O)N1 |
Introduction
Chemical Identity and Structure
Dihydropyrimidine-2,4,5(3H)-trione, also known as isobarbituric acid or 2,4,5-trihydroxypyrimidine, is a heterocyclic organic compound with a pyrimidine core structure. It features three keto groups strategically positioned at the 2, 4, and 5 positions of the pyrimidine ring, which contribute significantly to its chemical reactivity and biological properties.
Basic Chemical Information
The compound is characterized by the following key identifiers:
Parameter | Information |
---|---|
Molecular Formula | C₄H₄N₂O₃ |
Molecular Weight | 128.09 g/mol |
CAS Number | 496-76-4 |
Alternative CAS Number | 95035-33-9 |
EINECS | 207-829-9 |
Synonyms | Isobarbituric acid, 2,4,5-Trihydroxypyrimidine, 1,3-diazinane-2,4,5-trione |
Table 1: Chemical identifiers of Dihydropyrimidine-2,4,5(3H)-trione
Structural Features
The structure of Dihydropyrimidine-2,4,5(3H)-trione consists of a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2, 4, and 5. This arrangement creates a compound with interesting hydrogen bonding capabilities and potential for chemical modifications, making it valuable in various synthetic pathways.
Physical and Chemical Properties
Dihydropyrimidine-2,4,5(3H)-trione exhibits distinct physical and chemical characteristics that influence its behavior in different environments and reactions.
Physical Properties
The compound presents as a solid at room temperature with the following physical parameters:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 330-340°C |
Boiling Point | 410°C (at 1013 hPa) |
Appearance | Crystalline solid |
Solubility | Soluble in polar solvents |
Table 2: Physical properties of Dihydropyrimidine-2,4,5(3H)-trione
Chemical Reactivity
Dihydropyrimidine-2,4,5(3H)-trione demonstrates significant chemical reactivity, primarily due to its carbonyl groups and nitrogen-containing heterocyclic structure. It can participate in various chemical transformations:
-
Oxidation Reactions: The compound can undergo oxidation with common oxidizing agents like potassium permanganate and hydrogen peroxide.
-
Reduction Processes: Reducing agents such as sodium borohydride or lithium aluminum hydride can effectively reduce the carbonyl groups in the molecule.
-
Substitution Reactions: The compound can engage in various substitution reactions, particularly at the nitrogen positions, allowing for the synthesis of diverse derivatives.
-
Cyclization Reactions: It serves as a valuable precursor in cyclization reactions, contributing to the formation of more complex heterocyclic structures .
Synthesis and Production Methods
The synthesis of Dihydropyrimidine-2,4,5(3H)-trione can be accomplished through several methods, with variations in efficiency, yield, and reagent requirements.
Laboratory Synthesis
The primary laboratory method for synthesizing Dihydropyrimidine-2,4,5(3H)-trione involves the cyclization of urea and malonic acid derivatives under controlled conditions:
-
Classical Cyclization: The reaction between urea and malonic acid derivatives under acidic or basic conditions leads to the formation of the pyrimidine ring structure.
-
Modified Biginelli Reaction: Although the traditional Biginelli reaction produces 3,4-dihydropyrimidine derivatives, modifications to this procedure can yield Dihydropyrimidine-2,4,5(3H)-trione structures .
Industrial Production
Industrial-scale production of Dihydropyrimidine-2,4,5(3H)-trione typically employs:
-
Large-Scale Reactors: The synthesis is conducted in reactors with precise control over temperature and pressure parameters.
-
Purification Processes: Following synthesis, the compound undergoes purification through crystallization or distillation to achieve high purity levels (≥98% for commercial products) .
Recent Advances in Synthesis
Recent research has introduced innovative approaches to synthesizing dihydropyrimidine derivatives:
-
Catalyst-Enhanced Synthesis: The use of Fe(III)-montmorillonite as a catalyst has significantly improved reaction times and product yields in the synthesis of 5-substituted dihydropyrimidine derivatives .
-
Green Chemistry Approaches: Environmentally friendly synthesis methods, including solvent-free conditions and the use of recyclable catalysts, have been developed to produce various dihydropyrimidine derivatives .
Biological Activity and Mechanism of Action
Dihydropyrimidine-2,4,5(3H)-trione and its derivatives exhibit diverse biological activities that make them valuable in pharmaceutical research and development.
Primary Biochemical Targets
The compound primarily interacts with specific enzymes and metabolic pathways:
-
Dihydropyrimidinase Targeting: Dihydropyrimidine-2,4,5(3H)-trione targets the enzyme dihydropyrimidinase, which catalyzes the hydrolysis of dihydropyrimidines to N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid.
-
Metabolic Pathway Interactions: It influences several key metabolic processes, including:
-
Pyrimidine metabolism
-
Beta-alanine metabolism
-
Pantothenate and coenzyme A (CoA) biosynthesis
-
Antiviral Applications
Recent research has revealed the potential of dihydropyrimidine derivatives as antiviral agents:
-
SARS-CoV-2 Inhibition: Dihydropyrimidine-2-thione derivatives have shown promising activity as inhibitors of the SARS-CoV-2 Main Protease (Mpro), with compounds 12j and 12l displaying exceptional in vitro binding affinities (IC50 values of 0.063 μM and 0.054 μM, respectively) .
-
Mechanism of Viral Inhibition: These derivatives interact with key amino acid residues in the viral protease, hindering its function and potentially disrupting viral replication .
Research Applications and Utility
Dihydropyrimidine-2,4,5(3H)-trione serves numerous functions in scientific research and pharmaceutical development.
Role in Organic Synthesis
The compound functions as an essential building block in organic synthesis:
-
Precursor to Complex Molecules: It serves as a starting material for synthesizing more complex organic molecules with diverse structural features.
-
Heterocyclic Chemistry: Its unique heterocyclic structure makes it valuable in developing novel heterocyclic compounds with potential biological activities .
Pharmaceutical Applications
The pharmaceutical industry utilizes Dihydropyrimidine-2,4,5(3H)-trione in various contexts:
-
Drug Development: The compound and its derivatives serve as precursors in the development of potential therapeutic agents .
-
Reference Standard: It is used as a reference standard in pharmaceutical quality control, particularly as Fluorouracil Impurity B in analytical testing .
Structure-Activity Relationship Studies
The compound provides a foundation for structure-activity relationship (SAR) studies:
-
Modification Points: The structure offers multiple points for chemical modification, allowing researchers to study how structural changes affect biological activity .
-
Optimization Strategies: Key design elements for optimizing dihydropyrimidine derivatives include the incorporation of:
Related Compounds and Derivatives
Dihydropyrimidine-2,4,5(3H)-trione is related to several compounds with similar structures but varying properties and applications.
Structural Analogs
Several compounds share structural similarities with Dihydropyrimidine-2,4,5(3H)-trione:
-
Dihydropyrimidine-2-thiones: These sulfur-containing analogs have demonstrated antiviral, antibacterial, and potential anticancer activities .
-
3,4-Dihydropyrimidin-2(1H)-ones: These compounds, typically synthesized via the Biginelli reaction, exhibit various biological activities and are studied for their medicinal properties .
Functional Derivatives
Functional derivatives with modified structures have been developed for specific applications:
-
1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime): This derivative is a byproduct in the synthesis of fungicides used to control plant diseases like late blight .
-
5-substituted dihydropyrimidine derivatives: These compounds, synthesized using catalysts like Fe(III)-montmorillonite, have shown enhanced antimicrobial activities compared to the parent compound .
Comparative Biological Activities
The biological activities of Dihydropyrimidine-2,4,5(3H)-trione and its derivatives show interesting patterns:
Table 3: Comparative biological activities of Dihydropyrimidine-2,4,5(3H)-trione and derivatives
Current Research and Future Perspectives
Ongoing research continues to expand our understanding of Dihydropyrimidine-2,4,5(3H)-trione and its potential applications.
Recent Research Developments
Recent studies have focused on several aspects of dihydropyrimidine chemistry:
-
Antiviral Research: The COVID-19 pandemic has accelerated research into dihydropyrimidine derivatives as potential SARS-CoV-2 inhibitors, with promising results for certain compounds .
-
Synthetic Methodology: Advances in synthesis techniques, including catalyst development and green chemistry approaches, have improved the efficiency of producing dihydropyrimidine derivatives .
Challenges and Opportunities
Several challenges and opportunities exist in the research and application of Dihydropyrimidine-2,4,5(3H)-trione:
-
Pharmacokinetic Optimization: While some dihydropyrimidine derivatives show promising biological activities, optimizing their pharmacokinetic properties (including oral toxicity and intestinal absorption) remains a challenge .
-
Mechanism Elucidation: Further research is needed to fully understand the mechanisms underlying the biological activities of Dihydropyrimidine-2,4,5(3H)-trione and its derivatives .
-
Clinical Development: Translating laboratory findings to clinical applications requires additional studies on safety, efficacy, and formulation development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume